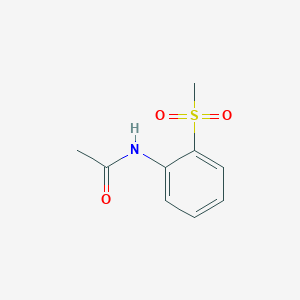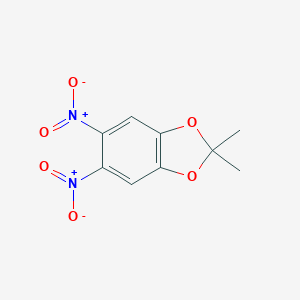
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole, also known as DMNB, is a highly sensitive and selective explosive detection agent. It has been extensively studied due to its potential applications in various fields such as forensic science, military, and homeland security. DMNB is a yellow crystalline solid with a molecular formula of C10H6N4O6.
科学的研究の応用
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has been extensively studied for its potential applications in various fields such as forensic science, military, and homeland security. It is a highly sensitive and selective explosive detection agent, which makes it an excellent tool for detecting explosives in the field. 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole can detect a wide range of explosives, including TNT, RDX, and PETN, with high accuracy and sensitivity.
作用機序
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole works by reacting with the nitro groups present in explosives, forming a highly fluorescent product. The fluorescence can be detected using various techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and microscopy. The mechanism of action is based on the principle of molecular recognition, where 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole selectively binds to the nitro groups present in explosives, leading to the formation of a highly fluorescent product.
生化学的および生理学的効果
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has no known biochemical or physiological effects on humans or animals. It is a non-toxic and non-carcinogenic compound, which makes it safe for use in various applications.
実験室実験の利点と制限
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several advantages over other explosive detection agents. It is highly sensitive and selective, which makes it an excellent tool for detecting a wide range of explosives. It is also non-toxic and non-carcinogenic, which makes it safe for use in various applications. However, 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has some limitations for lab experiments. It is highly sensitive to moisture and light, which can affect its stability and accuracy. It also requires specialized equipment and expertise for detection, which can be a limitation for some applications.
将来の方向性
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several potential future directions for research and development. One possible direction is the development of more sensitive and selective detection methods using 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole. Another direction is the development of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole-based sensors for real-time detection of explosives in the field. 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole can also be used for the detection of other nitro-containing compounds, such as drugs and pesticides. Further research is needed to explore the potential applications of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole in various fields.
特性
CAS番号 |
54186-71-9 |
|---|---|
製品名 |
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole |
分子式 |
C9H8N2O6 |
分子量 |
240.17 g/mol |
IUPAC名 |
2,2-dimethyl-5,6-dinitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H8N2O6/c1-9(2)16-7-3-5(10(12)13)6(11(14)15)4-8(7)17-9/h3-4H,1-2H3 |
InChIキー |
PMYSRAAYCZPNHT-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
正規SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


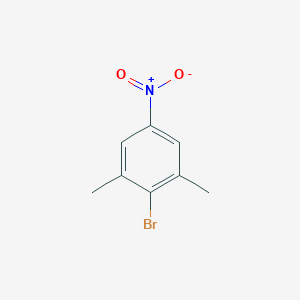

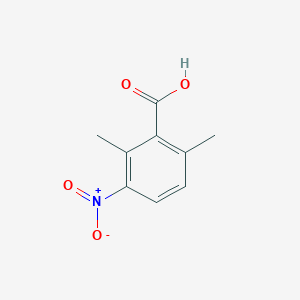
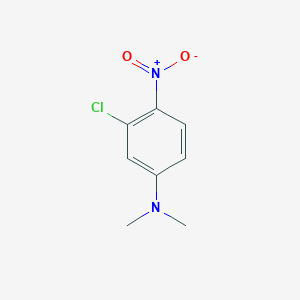
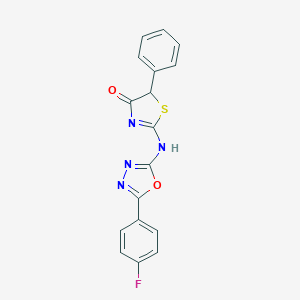
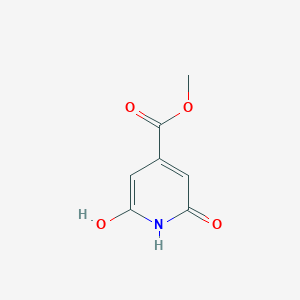
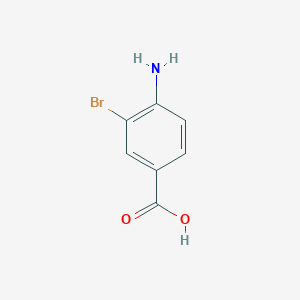
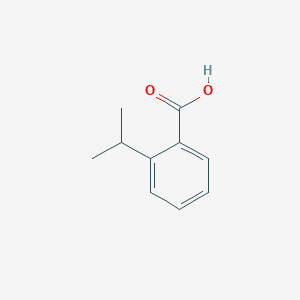
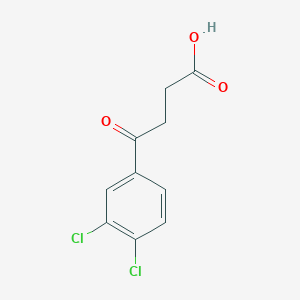
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
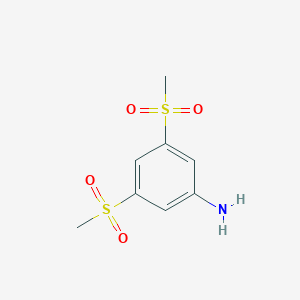
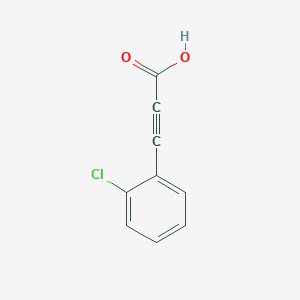
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
